molecular formula C15H15NOS B14328881 4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline CAS No. 111734-96-4

4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline

Cat. No.: B14328881
CAS No.: 111734-96-4
M. Wt: 257.4 g/mol
InChI Key: YBPJKEYDYKSAQV-UHFFFAOYSA-N
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Description

4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline is a complex organic compound with the molecular formula C21H22N2O3S2. It is known for its unique chemical structure, which includes a sulfonamide group and two methylphenyl groups. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline typically involves the reaction of 4-methylaniline with 4-methylbenzaldehyde in the presence of a sulfonamide reagent. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, thiols, and various substituted aromatic compounds.

Scientific Research Applications

4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting or modulating the activity of target proteins. The aromatic rings may also participate in π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenethylamine: An organic compound with a similar methylphenyl structure but different functional groups.

    N-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline: A closely related compound with slight variations in its chemical structure.

Uniqueness

4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

111734-96-4

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

4-methyl-N-[(4-methylphenyl)-sulfinylmethyl]aniline

InChI

InChI=1S/C15H15NOS/c1-11-3-7-13(8-4-11)15(18-17)16-14-9-5-12(2)6-10-14/h3-10,16H,1-2H3

InChI Key

YBPJKEYDYKSAQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=S=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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